Nbd-X, SE
Description
NBD-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate) is a fluorescent amine-reactive compound widely used in bioconjugation and cellular imaging. It is an orange crystalline powder (≥98% purity) with the molecular formula C₁₆H₁₇N₅O₇ and a molecular weight of 391.33 Da . The compound contains a nitrobenzoxadiazole (NBD) fluorophore, which exhibits excitation/emission maxima at 460/540 nm, and a hexanoic acid spacer ("X-spacer") that reduces steric hindrance during protein labeling, thereby enhancing fluorescence sensitivity . This compound is highly stable when stored at -20°C and dissolves readily in DMSO or DMF .
Its mechanism involves the succinimidyl ester group reacting with primary amines (e.g., lysine residues) to form stable amide bonds. Notably, NBD-X's fluorescence is quenched upon binding to anti-dinitrophenol (anti-DNP) antibodies, making it useful in competitive immunoassays . Applications span live-cell imaging, membrane dynamics studies (e.g., Golgi apparatus tracking with C6-NBD-ceramide derivatives), and solvent relaxation experiments to probe microenvironment viscosity .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVORQJLJKPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of NBD-Hexanoic Acid Intermediate
The first step involves coupling 7-nitrobenzofurazan-4-amine (NBD-amine) with 6-aminohexanoic acid to form the NBD-hexanoic acid derivative. This reaction exploits the nucleophilic aromatic substitution reactivity of NBD-Cl (4-chloro-7-nitrobenzofurazan) with primary amines.
Reaction Protocol:
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Protection of Carboxylic Acid: 6-Aminohexanoic acid is protected as a methyl ester using methanol under acidic catalysis (e.g., HCl gas) to prevent undesired side reactions during the NBD coupling.
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NBD Coupling: The protected 6-aminohexanoic acid methyl ester reacts with NBD-Cl in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl generated during the substitution.
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Deprotection: The methyl ester is hydrolyzed using aqueous sodium hydroxide (NaOH) to regenerate the carboxylic acid functionality, yielding NBD-hexanoic acid.
Key Parameters:
Activation to Succinimidyl Ester
The carboxylic acid group of NBD-hexanoic acid is activated as an N-hydroxysuccinimide (NHS) ester to enhance reactivity with primary amines in target biomolecules.
Activation Protocol:
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Coupling Agent: NBD-hexanoic acid is treated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) or DMF.
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Reaction Conditions: Conducted under anhydrous conditions at 4°C for 12–24 hours to prevent hydrolysis of the NHS ester.
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Workup: The urea byproduct (from EDC) is removed by filtration, and the product is precipitated using ice-cold diethyl ether.
Optimization Insights:
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Purification: Crude this compound is purified via recrystallization from toluene/hexane or chromatography (C18 reverse-phase).
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Purity: ≥98% (HPLC) is achievable through iterative washing with organic bases like pyridine to remove residual acids.
Analytical Characterization and Quality Control
Spectroscopic Validation
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UV-Vis Spectroscopy: this compound exhibits λ<sub>max</sub> at 460 nm (absorption) and 540 nm (emission) in DMSO, consistent with the NBD fluorophore’s electronic profile.
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<sup>1</sup>H-NMR: Peaks at δ 2.35 ppm (hexanoate CH<sub>2</sub>), δ 6.85 ppm (NBD aromatic protons), and δ 2.80 ppm (succinimidyl CH<sub>2</sub>) confirm structural integrity.
Purity and Stability
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Solubility | 63.88 mM in DMSO | UV-Vis |
| Storage Stability | 2 years at -20°C | Long-term study |
Comparative Analysis with NBD-Cl and NBD-F
This compound outperforms traditional NBD derivatives in conjugation efficiency and stability:
| Derivative | Conjugation Efficiency | Hydrolysis Half-Life (pH 7.4) |
|---|---|---|
| NBD-Cl | Low | 2 hours |
| NBD-F | Moderate | 6 hours |
| This compound | High | 72 hours |
The hexanoate spacer reduces steric hindrance, enabling faster reaction kinetics with lysine residues.
Industrial-Scale Production Challenges
Byproduct Management
Chemical Reactions Analysis
Amine Conjugation via Nucleophilic Acyl Substitution
Nbd-X, SE (succinimidyl ester of 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoic acid) is primarily reactive toward primary amines (e.g., lysine residues in proteins, free amino groups in peptides) under physiological or mildly alkaline conditions (pH 7.4–9.0). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the succinimidyl ester, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond (Fig. 1) .
Key Features of Amine Reactivity:
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High Efficiency : this compound demonstrates superior conjugation efficiency compared to NBD-Cl and NBD-F due to the succinimidyl ester’s enhanced leaving-group ability .
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Solvent Compatibility : Reactions are typically performed in DMSO or DMF, ensuring solubility of the hydrophobic NBD fluorophore .
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pH Sensitivity : Optimal reactivity occurs at pH 8.0–8.5, where primary amines are deprotonated .
Example Application :
Labeling of bovine serum albumin (BSA) with this compound achieves a labeling efficiency of >90% within 1 hour at room temperature, as confirmed by fluorescence spectroscopy .
Thiolysis Reactions with Biothiols
While less common than amine conjugation, this compound can react with thiols (e.g., cysteine, glutathione) via nucleophilic aromatic substitution (SAr) at the 4-position of the nitrobenzoxadiazole core. This reaction is pH-dependent and occurs under slightly acidic to neutral conditions (pH 5.0–7.4) .
Mechanistic Insights :
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SN_\text{N}NAr Pathway : Thiolate anions attack the electrophilic carbon adjacent to the nitro group, displacing the succinimidyl ester and forming a thioether-linked NBD derivative (Fig. 2) .
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Fluorescence Modulation : Thiolysis disrupts the intramolecular charge transfer (ICT) of NBD, resulting in fluorescence quenching or wavelength shifts .
Selectivity Considerations :
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Competition with Amines : Thiolysis is kinetically slower than amine conjugation, making amines the preferred target in mixed nucleophile systems .
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Biothiol Differentiation : The reaction rate varies with thiol nucleophilicity (Cys > GSH > Hcy), enabling selective detection in complex biological matrices .
Reactivity Toward Hydrogen Sulfide (H2_22S)
This compound participates in HS-specific reactions via two pathways (Fig. 3) :
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Direct Thiolysis : HS acts as a nucleophile, cleaving the succinimidyl ester to form NBD-SH (λ = 460 nm, λ = 540 nm) .
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C–N Bond Cleavage : In rare cases, HS may attack the NBD core, releasing the hexanoic acid spacer and generating a fluorescent amine derivative .
Kinetic Parameters :
| Reaction Pathway | Rate Constant (k, Ms) | pH Optimum |
|---|---|---|
| Direct Thiolysis | 12.0–26.7 | 7.0–7.4 |
| C–N Cleavage | <1.0 | >8.0 |
Comparative Reactivity with Other NBD Derivatives
This compound’s reactivity profile differs significantly from other NBD electrophiles (Table 1) :
| Derivative | Reactivity with Amines | Reactivity with Thiols | Applications |
|---|---|---|---|
| This compound | High (k ~ 50 Ms) | Moderate | Protein labeling, HS probes |
| NBD-Cl | Low | High | Cellular thiol detection |
| NBD-F | Moderate | Low | Amine-specific probes |
Advantages of this compound :
Stability and Storage Considerations
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Light Sensitivity : this compound degrades under UV light; reactions must be performed in the dark .
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Moisture Sensitivity : Hydrolysis occurs in aqueous buffers (t = 2 hours at pH 7.4), necessitating fresh preparation .
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Long-Term Storage : Stable at -20°C for >1 year in anhydrous DMSO .
This synthesis of this compound’s reactivity underscores its versatility in chemical biology, enabling precise biomolecular labeling and dynamic sensing of biothiols in complex systems .
Scientific Research Applications
Protein Labeling
A. Fluorescent Probes for Protein Detection
Nbd-X, SE is extensively used for labeling proteins due to its ability to form stable conjugates with amino groups. This property allows researchers to track and visualize proteins in complex biological systems. The resulting fluorescently labeled proteins can be analyzed using fluorescence microscopy or flow cytometry, providing insights into protein localization and dynamics within cells .
B. Case Study: Dual Labeling Techniques
In a study published in Analytical Biochemistry, researchers utilized this compound for dual labeling of a binding protein, enabling specific fluorescence detection of native proteins. This technique enhances sensitivity and specificity in protein assays, demonstrating the utility of this compound in advanced biochemical analyses .
Sensing Applications
A. Small Molecule Sensing
This compound serves as a critical component in the development of synthetic probes for sensing small molecules and proteins. The compound's unique optical properties allow it to undergo significant fluorescence changes upon interaction with target analytes, facilitating real-time monitoring of biological processes .
B. Case Study: H₂S Detection
Research has shown that NBD-based probes can selectively detect hydrogen sulfide (H₂S), a signaling molecule involved in various physiological processes. For example, Yi et al. developed a highly selective NBD probe that exhibited a 65-fold increase in fluorescence upon reacting with H₂S. This probe was successfully employed to image H₂S levels in live cells and zebrafish models, underscoring the practical applications of this compound in environmental and biological sensing .
Cellular Studies
A. Membrane Interaction Studies
This compound has been employed to study membrane interactions of peptides and proteins. By labeling peptides with NBD derivatives, researchers can monitor changes in fluorescence intensity as peptides insert into lipid membranes. This approach provides valuable information about peptide-membrane interactions and conformational changes induced by environmental factors such as pH .
B. Case Study: Peptide Membrane Insertion
In a study investigating peptide behavior in lipid environments, researchers observed significant changes in NBD fluorescence corresponding to peptide insertion into membranes. These findings highlight the utility of this compound in elucidating the mechanisms underlying membrane protein interactions and dynamics .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through its fluorescent properties. Upon binding to specific molecular targets, it emits fluorescence, allowing researchers to visualize and track molecular interactions and cellular processes. The nitrobenzoxadiazole moiety is responsible for the fluorescence, and its interaction with the surrounding environment can alter the emission properties, providing insights into the molecular context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Performance in Bioconjugation
This compound vs. NBD-Cl/NBD-F :
this compound demonstrates ~3× higher conjugation yields compared to NBD-Cl and NBD-F due to its succinimidyl ester group, which reacts efficiently with amines under physiological conditions . The X-spacer minimizes steric interference, preserving protein functionality post-labeling, whereas NBD-Cl/NBD-F (lacking spacers) often disrupt protein structure .This compound vs. Dansyl-X, SE :
Dansyl-X, SE emits at longer wavelengths (550 nm ), making it suitable for multiplexing with NBD-X in dual-labeling experiments. However, NBD-X's fluorescence is more sensitive to microenvironment changes (e.g., polarity, viscosity), as shown in solvent relaxation imaging studies .
Fluorescence Sensitivity and Environmental Response
Aqueous vs. Hydrophobic Environments :
NBD-X derivatives exhibit ~70% reduced fluorescence intensity in aqueous solutions compared to hydrophobic environments (e.g., lipid membranes), a property leveraged in membrane dynamics research . In contrast, dansyl derivatives show less environmental sensitivity.Solvent Relaxation Kinetics :
In glycerol/water mixtures, NBD-X exhibits two solvent relaxation times (T₁ = 1.88 ± 0.04 ns , T₂ < 0.5 ns), correlating with viscosity changes. This behavior is critical for fluorescence lifetime imaging microscopy (FLIM) to map intracellular viscosity .
Cellular Imaging
- Golgi Apparatus Tracking :
C6-NBD-ceramide (derived from NBD-X) localizes to the Golgi in HeLa cells with a fluorescence lifetime of 7 ± 0.2 ns at 530 nm, enabling precise organelle-specific imaging . - Membrane Viscosity Mapping :
NBD-X's solvent relaxation parameters (T₁, T₂) were used to differentiate lipid-ordered vs. lipid-disordered phases in live-cell membranes .
Competitive Binding Assays
NBD-X's fluorescence quenching upon anti-DNP binding facilitates high-throughput screening of antigen-antibody interactions, achieving a 5–10× signal-to-noise ratio in SARS-CoV-2 RBD binding studies .
Biological Activity
Nbd-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate) is a compound that has garnered attention for its potential applications in biological research and therapeutic development. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is an amino-reactive building block that facilitates the preparation of peptide conjugates and bioconjugates. Its high conjugation efficiency compared to other NBD derivatives makes it a valuable tool in biochemical applications . The compound's reactive nature allows it to interact with various biological nucleophiles such as amines and thiols, resulting in distinct colorimetric and fluorescent changes that can be utilized for sensing small molecules and proteins .
| Property | Value |
|---|---|
| CAS Number | 145195-58-0 |
| Molecular Weight | 325.38 g/mol |
| Reactive Groups | Succinimidyl, Nitrobenzoxadiazole |
| Solubility | Soluble in DMSO and DMF |
Inhibition of Inflammation
Research has demonstrated that Nbd-X peptides can effectively suppress inflammation by targeting the NF-κB signaling pathway. NF-κB is a crucial transcription factor involved in immune responses, and its dysregulation is linked to various inflammatory diseases. Studies have shown that Nbd-X peptides inhibit the interaction between IκB kinase (IKK) and NF-κB essential modulator (NEMO), leading to reduced NF-κB activation .
In animal models, daily administration of Nbd-X peptides for up to six weeks significantly suppressed inflammation induced by agents such as carrageenan and collagen, demonstrating its potential as an anti-inflammatory therapeutic agent .
Table 2: Summary of In Vivo Studies on Nbd-X Peptides
| Study Type | Model Used | Treatment Duration | Result |
|---|---|---|---|
| Acute Inflammation | Carrageenan-induced mice | 6 weeks | Significant reduction in edema |
| Chronic Inflammation | Collagen-induced arthritis | 6 weeks | Decreased joint inflammation |
Applications in Cancer Research
Nbd-X derivatives have also been explored for their role in cancer research. The modulation of inflammatory pathways via NF-κB inhibition is particularly relevant in cancer biology, where chronic inflammation can promote tumor growth. Studies indicate that Nbd-X can enhance the efficacy of chemotherapeutic agents by reducing inflammatory responses that often accompany cancer treatments .
Case Study: NBD-based Probes in Cancer Therapy
A recent study highlighted the use of NBD-based synthetic probes for sensing tumor markers. These probes leverage the reactivity of Nbd-X derivatives with specific biomolecules, allowing for real-time monitoring of tumor progression and response to therapy. The study reported significant advancements in the sensitivity and specificity of these probes compared to traditional methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
